molecular formula C18H22N2O3 B12855901 1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid

1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B12855901
M. Wt: 314.4 g/mol
InChI Key: SQFKOZWUUJTNON-UHFFFAOYSA-N
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Description

1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C18H22N2O3. This compound features a piperidine ring substituted with a carboxylic acid group and an oxazole ring, which is further substituted with a methyl group and an o-tolyl group. The presence of these functional groups and the unique structure of the compound make it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent results. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the study .

Comparison with Similar Compounds

Similar Compounds

    1-((5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl)piperidine-4-carboxylic acid: This compound has a similar structure but with a phenyl group instead of an o-tolyl group.

    1-((5-Methyl-2-(p-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid: This compound features a p-tolyl group instead of an o-tolyl group.

    1-((5-Methyl-2-(m-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid: This compound has an m-tolyl group instead of an o-tolyl group.

Uniqueness

The uniqueness of 1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group can affect the compound’s ability to interact with molecular targets and participate in chemical reactions, making it distinct from its similar counterparts .

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

1-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C18H22N2O3/c1-12-5-3-4-6-15(12)17-19-16(13(2)23-17)11-20-9-7-14(8-10-20)18(21)22/h3-6,14H,7-11H2,1-2H3,(H,21,22)

InChI Key

SQFKOZWUUJTNON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O

Origin of Product

United States

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